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  • Product: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
  • CAS: 1340395-09-6

Core Science & Biosynthesis

Foundational

Strategic Scaffold Profile: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

This technical guide provides a comprehensive profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine , a specialized intermediate used in the synthesis of bioactive small molecules, particularly for G-Protein Coupled...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine , a specialized intermediate used in the synthesis of bioactive small molecules, particularly for G-Protein Coupled Receptor (GPCR) ligands and transporter inhibitors.[1][2]

[1][2]

CAS Number: 1340395-09-6 Synonyms: N-Methyl-3-(methylthio)cyclopentan-1-amine; 3-(Methylthio)-N-methylcyclopentylamine.[1][2] Chemical Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

NS Molecular Weight: 145.27 g/mol [1]

Executive Summary & Strategic Utility

In modern medicinal chemistry, the 1,3-disubstituted cyclopentane motif serves as a critical scaffold for restricting conformational flexibility while maintaining specific vector orientations for substituents.[1][2] N-methyl-3-(methylsulfanyl)cyclopentan-1-amine combines a secondary amine (a versatile handle for library diversification) with a methylthio ether (a metabolic precursor to sulfoxides and sulfones).[1][2]

Key Applications:

  • GPCR Ligand Design: The scaffold mimics the spatial arrangement of neurotransmitters (e.g., acetylcholine, histamine) but with altered lipophilicity.[1][2] It is relevant in the design of Muscarinic agonists and Chemokine receptor antagonists (e.g., CCR5).[1][2]

  • Bioisosterism: The methylthio group (–SMe) acts as a lipophilic bioisostere for methoxy groups, while its oxidized forms (sulfoxide –S(=O)Me and sulfone –SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Me) allow for the precise tuning of Hydrogen Bond Acceptor (HBA) capability and polar surface area (tPSA) without changing the carbon skeleton.[1]
    

Chemical Identity & Physical Properties[1][2][3][4]

The following data summarizes the core physicochemical attributes. Note that while experimental data is prioritized, predictive values are used where specific experimental constants for this intermediate are proprietary.

PropertyValue / DescriptionSource/Note
Appearance Colorless to pale yellow oilObserved in analogs
Boiling Point ~205 °C (Predicted at 760 mmHg)ACD/Labs Predicted
Density ~0.98 g/cm³Estimated
LogP 1.3 - 1.6Lipophilic, amenable to CNS penetration
pKa (Base) ~9.5 - 10.2Typical for secondary cycloalkylamines
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in waterAmine salt forms are water-soluble
Stereochemistry Exists as cis and trans diastereomersSynthesis typically yields a mixture

Synthesis Protocols: A Self-Validating Workflow

The most robust route to CAS 1340395-09-6 utilizes a Michael Addition followed by Reductive Amination .[1][2] This sequence is preferred over nucleophilic displacement on 3-halocyclopentanes due to higher atom economy and avoidance of elimination side-products.[1][2]

Mechanism & Pathway Visualization

Synthesispathway Enone 2-Cyclopenten-1-one (Starting Material) Michael Michael Addition (NaSMe, 0°C) Enone->Michael + MeSH/NaSMe Ketone 3-(Methylsulfanyl) cyclopentan-1-one Michael->Ketone Yield: ~85% RedAmin Reductive Amination (MeNH2, NaBH(OAc)3) Ketone->RedAmin + MeNH2 pH 5-6 Product N-methyl-3-(methylsulfanyl) cyclopentan-1-amine RedAmin->Product Yield: ~70% (cis/trans mix)

Figure 1: Two-step synthesis via conjugate addition and reductive amination.[1][2]

Detailed Experimental Methodology
Step 1: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-one
  • Rationale: Direct conjugate addition of thiomethoxide to the enone is rapid and high-yielding.[1][2] Low temperature prevents polymerization of the enone.[1][2]

  • Protocol:

    • Setup: Charge a flame-dried round-bottom flask with 2-cyclopenten-1-one (1.0 eq) and anhydrous Methanol (10 vol). Cool to 0°C under N

      
      .[1]
      
    • Addition: Dropwise add Sodium Thiomethoxide (1.1 eq, 21% wt in Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      O or solid) over 30 minutes. Critical: Exothermic reaction; maintain internal temp < 5°C to minimize dimerization.[1]
      
    • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4); enone spot should disappear.[1][2]

    • Workup: Quench with saturated NH

      
      Cl. Extract with Dichloromethane (DCM) (3x).[1][3] Wash combined organics with Brine. Dry over MgSO
      
      
      
      and concentrate in vacuo.
    • Validation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      H NMR should show loss of olefinic protons (5.0–7.5 ppm region) and appearance of the S-Me singlet (~2.1 ppm).[1]
      
Step 2: Reductive Amination to Target Amine [1][2]
  • Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for "one-pot" amination without isolating the imine intermediate.[1][2] It is milder than NaCNBHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and avoids toxic cyanide byproducts.[1]
    
  • Protocol:

    • Imine Formation: Dissolve the ketone from Step 1 (1.0 eq) in 1,2-Dichloroethane (DCE).[1][2] Add Methylamine (2.0 M in THF, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins at RT.[1]

    • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Reaction: Stir overnight at RT. The mixture may become cloudy.[1][2]

    • Workup: Quench with 1N NaOH (bring pH to >10). Extract with DCM.[1][3] Note: The amine product is polar; multiple extractions are necessary.[1][2]

    • Purification: If necessary, purify via amine-functionalized silica or standard silica gel with 5-10% MeOH/DCM + 1% NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      OH.[1]
      

Functionalization & Reactivity (Expert Analysis)

This scaffold is not an endpoint but a divergence point. The sulfur and nitrogen atoms offer orthogonal reactivity, allowing researchers to modulate physicochemical properties (LogP, tPSA) late in the synthetic sequence.[1][2]

Divergent Synthesis Workflow

Divergence cluster_N N-Functionalization cluster_S S-Oxidation (Metabolic Tuning) Core N-methyl-3-(methylsulfanyl) cyclopentan-1-amine (Core Scaffold) Urea Urea Derivatives (Isocyanates) Core->Urea Amide Amides (Acid Chlorides) Core->Amide Sulfoxide Sulfoxide (Chiral) (NaIO4, 0°C) Core->Sulfoxide Mild Ox. Sulfone Sulfone (Polar) (mCPBA or Oxone) Sulfoxide->Sulfone Strong Ox.

Figure 2: Orthogonal functionalization strategies for SAR optimization.[1][2]

Strategic Modifications
  • S-Oxidation (Solubility Tuning):

    • Sulfoxide: Treatment with Sodium Periodate (NaIOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) yields the sulfoxide.[1] This introduces a chiral center at Sulfur, creating diastereomers.[1][2] Sulfoxides are excellent H-bond acceptors.[1][2]
      
    • Sulfone: Treatment with m-CPBA (2+ eq) yields the sulfone.[1][2] This is a highly stable, polar, non-basic moiety often used to reduce metabolic clearance.[1][2]

  • N-Alkylation/Acylation:

    • The secondary amine is sterically accessible.[1][2] It reacts readily with isocyanates to form ureas (common in soluble epoxide hydrolase inhibitors) or with sulfonyl chlorides.[1][2]

Safety & Handling

  • Volatility/Odor: Low molecular weight sulfides have potent, disagreeable odors (stench).[1][2] All reactions involving the opening of the sulfide bottle or the workup of the Michael addition must be performed in a well-ventilated fume hood .[1][2]

  • Bleach Scrubbers: Glassware contaminated with sulfur residues should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfide to odorless sulfoxide/sulfone before removal from the hood.[1][2]

  • Skin Contact: Amines are corrosive/irritants.[1][2] Wear nitrile gloves and eye protection.[1][2]

References

  • Sigma-Aldrich. Product Specification: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (CAS 1340395-09-6).[1][2] Retrieved from [1]

  • BLD Pharm. Safety Data Sheet & Catalog Entry: 3-(Methylthio)cyclopentan-1-amine.[1][2] Retrieved from [1]

  • De Luca, L., et al. "A Mild and Efficient Protocol for the Chlorination of Amines."[1][2] Journal of Organic Chemistry. (Methodology adapted for cyclopentylamines).[1][2]

  • PubChem. Compound Summary for Cyclopentanamine derivatives. National Library of Medicine.[1] Retrieved from

  • ChemSynthesis. Synthesis of 3-substituted cyclopentanones via Michael Addition. Retrieved from

Sources

Exploratory

molecular weight and formula of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

An In-Depth Technical Guide to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Abstract This technical guide provides a comprehensive overview of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a novel secondary amine wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Abstract

This technical guide provides a comprehensive overview of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a novel secondary amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent functional groups and structurally analogous compounds. We will cover its chemical identity, including its molecular formula and weight, and provide estimations of its physicochemical properties. Furthermore, this document outlines a robust, field-proven synthetic protocol for its preparation via reductive amination, discusses essential safety and handling procedures based on established best practices for similar chemical entities, and provides a framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.

Chemical Identity and Properties

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a substituted cyclopentylamine derivative. The presence of a secondary amine and a thioether functional group suggests its potential utility as a building block in medicinal chemistry and materials science.

Molecular Formula and Weight

The chemical structure of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is derived from its parent amine, 3-(methylsulfanyl)cyclopentan-1-amine. The addition of a methyl group to the nitrogen atom of the primary amine leads to the following molecular characteristics:

  • Parent Amine: 3-(methylsulfanyl)cyclopentan-1-amine

    • CAS Number: 1342950-93-9[1]

    • Molecular Formula: C₆H₁₃NS[1]

    • Molecular Weight: 131.24 g/mol [1]

  • Target Compound: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

    • Molecular Formula: C₇H₁₅NS

    • Molecular Weight: 145.27 g/mol

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (7 x 12.011 u), Hydrogen (15 x 1.008 u), Nitrogen (1 x 14.007 u), and Sulfur (1 x 32.06 u).

Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale and Comparative Data
Boiling Point 180-200 °CBased on the boiling point of similar substituted amines. For example, N-ethyl-3-methylcyclopentan-1-amine has a molecular weight of 127.23 g/mol , and while its boiling point is not listed, related amines of this size are typically in this range.
Density 0.9 - 1.0 g/mLSimilar to other cyclopentylamine derivatives.
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water.The presence of the nonpolar cyclopentyl ring and methylsulfanyl group suggests good solubility in organic solvents, while the secondary amine provides some capacity for hydrogen bonding and thus limited water solubility.
pKa 9 - 11Secondary amines typically have pKa values in this range, indicating they are basic.

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for the N-methylation of a primary amine is reductive amination.[4] This one-pot reaction involves the formation of an imine intermediate from the primary amine and formaldehyde, followed by its reduction to the secondary amine. This method is favored for its high efficiency and the use of readily available and cost-effective reagents.[5][6]

Reaction Scheme

G 3-(methylsulfanyl)cyclopentan-1-amine 3-(methylsulfanyl)cyclopentan-1-amine Imine Intermediate Imine Intermediate 3-(methylsulfanyl)cyclopentan-1-amine->Imine Intermediate + Formaldehyde N-methyl-3-(methylsulfanyl)cyclopentan-1-amine N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Imine Intermediate->N-methyl-3-(methylsulfanyl)cyclopentan-1-amine + Reducing Agent (e.g., NaBH4)

Caption: Reductive amination workflow for the synthesis of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(methylsulfanyl)cyclopentan-1-amine in a suitable solvent such as methanol.

  • Imine Formation: Add 1.1 equivalents of an aqueous solution of formaldehyde (37 wt. %) to the stirred solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Cautiously add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The addition should be controlled to manage any effervescence.

  • Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure N-methyl-3-(methylsulfanyl)cyclopentan-1-amine.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a conservative approach to handling is imperative, drawing upon safety information for analogous compounds like aliphatic amines and thioethers.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • In case of contact:

    • Skin: Immediately wash the affected area with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Characterization and Quality Control

To confirm the identity and purity of the synthesized N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the N-methyl group, the cyclopentyl ring protons, and the methylsulfanyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the secondary amine.

Conclusion

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a compound of interest for which detailed experimental data is not yet widely available. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and essential safety protocols, all based on established chemical principles and data from structurally related molecules. As research into this and similar compounds progresses, it is anticipated that more specific experimental data will become available, further elucidating its potential applications in science and industry.

References

  • Airgas. (2025). SAFETY DATA SHEET: Methylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]

  • Paradisi, F., et al. (2024). Green Chemistry. BORIS Portal. [Link]

  • Mykhailiuk, P. K., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Journal of Organic Chemistry. [Link]

  • Gevorgyan, A. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. eScholarship, University of California. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64505908, N-ethyl-3-methylcyclopentan-1-amine. Retrieved from [Link]

  • Beller, M., et al. (2019). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]

  • Hutchins, R. O., & Hutchins, M. K. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Kumar, M., et al. (2013). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. ResearchGate. [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Yang, Q., et al. (2020). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. [Link]

Sources

Foundational

solubility profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the . Given the specificity of this compound, this document emphasizes predictive methodologies based on its molecular structure and provides detailed experimental protocols for empirical validation. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to characterize the solubility of this and other novel small molecules, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Introduction to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine and its Solubility

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a unique small molecule incorporating a cycloaliphatic scaffold, a secondary amine, and a thioether (sulfide) group. While specific applications for this exact molecule are not widely documented, its structural motifs are common in pharmacologically active compounds. The cyclopentane ring provides a rigid, three-dimensional structure, the secondary amine acts as a hydrogen bond donor/acceptor and a basic center, and the methylsulfanyl group can influence polarity and metabolic stability.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development. It dictates the feasibility of:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yield and purity.[1]

  • Formulation: Developing viable dosage forms, from oral solutions to parenteral formulations, depends on understanding a compound's dissolution characteristics.

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis requires knowledge of solubility.

  • Predicting Biological Performance: Solubility influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will deconstruct the molecule to predict its behavior and provide the experimental framework to verify these predictions.

Molecular Structure Analysis and Physicochemical Drivers of Solubility

The solubility of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is governed by the interplay of its three primary structural components. The principle of "like dissolves like" is paramount: solutes dissolve best in solvents with similar intermolecular forces.

  • Cyclopentane Ring: This five-membered aliphatic ring is nonpolar and hydrophobic. It contributes to the molecule's solubility in nonpolar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene) through van der Waals (dispersion) forces.

  • N-methylamine Group: This secondary amine is a polar functional group and a key driver of solubility in polar solvents.

    • Hydrogen Bonding: The N-H bond allows the molecule to act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen allows it to be a strong hydrogen bond acceptor. This facilitates strong interactions with polar protic solvents like alcohols (e.g., ethanol, methanol) and water.[3][4]

    • Basicity: As a weak base, the amine can be protonated by acidic solvents or in acidic aqueous solutions, forming a salt that is typically much more soluble in polar media.[5][6][7] The N-methylation slightly reduces basicity compared to a primary amine but has a complex effect on solubility, sometimes increasing it by disrupting crystal lattice formation or altering conformation.[8]

  • Methylsulfanyl Group (-S-CH₃): The thioether group is considered weakly polar. While not capable of hydrogen bonding, the sulfur atom's lone pairs can act as weak hydrogen bond acceptors. This group contributes modestly to the overall polarity of the molecule.[3] Organic sulfides are generally less soluble in highly polar solvents than their oxygen-containing ether analogues but more soluble than corresponding alkanes.[9]

Overall Predicted Polarity: The combination of a nonpolar ring with two polar functional groups suggests that N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a moderately polar compound. It is expected to exhibit a balanced solubility profile, with some degree of solubility across a range of solvent polarities but favoring polar solvents, particularly those that can engage in hydrogen bonding.

Theoretical Frameworks for Predicting Solubility

While empirical testing is the gold standard, theoretical models can provide valuable initial guidance and reduce the experimental burden.

Hansen Solubility Parameters (HSP)

The most robust predictive model beyond simple polarity is the Hansen Solubility Parameter (HSP) system. It deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A solute's HSP can be estimated using group contribution methods or determined experimentally by observing its solubility in a range of well-characterized solvents. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[10]

Fig 1: Hansen Solubility Space Concept cluster_sphere Solute Solute (δd₁, δp₁, δh₁) GoodSolvent1 Good Solvent (Inside Sphere) BadSolvent1 Poor Solvent (Outside Sphere) GoodSolvent2 Good Solvent (Inside Sphere)

Caption: A solute's solubility sphere in 3D Hansen space.

Computational and Machine Learning Models

Modern approaches leverage machine learning and quantum chemistry to predict solubility.[11] These models are trained on large datasets of experimental solubility data and can predict the solubility of new molecules based on their structural features (molecular fingerprints) or calculated quantum chemical descriptors.[12][13][14] While powerful, these tools require specialized software and expertise.

Predicted Solubility Profile: A Qualitative Assessment

Based on the molecular structure analysis, the following table summarizes the predicted solubility of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in common organic solvents, categorized by class.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions with the N-methylamine group.[3]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to High Dipole-dipole interactions are strong. The absence of solvent H-bond donation makes the amine's H-bond accepting ability key. DMSO and DMF are particularly effective.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The nonpolar cyclopentane ring and methyl groups interact favorably via dispersion forces, but the polar groups limit overall solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVery Low / Immiscible The molecule's overall polarity, driven by the amine and sulfide groups, is too high for significant interaction with purely nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate dipole moment and can act as very weak H-bond donors, allowing for some interaction with the amine and sulfide groups.

Experimental Protocols for Solubility Determination

Empirical testing is essential to build an accurate solubility profile.

Protocol: Qualitative Solubility Assessment

This rapid method helps classify the compound's general solubility characteristics and is useful for initial solvent screening.[7]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration (typically ~3-5% w/v).

Materials:

  • N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

  • A range of test solvents (e.g., water, ethanol, acetone, toluene, hexane, 5% HCl, 5% NaOH)

  • Small test tubes or vials (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Add 1 mL of the selected solvent to a clean, dry test tube.

  • Solute Addition: Add approximately 30-50 mg of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine to the solvent.

  • Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Soluble: A clear, homogenous solution with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Acid/Base Test: For aqueous insolubility, test in 5% HCl. Solubility in dilute acid confirms the basic nature of the amine group.[15][16]

  • Record: Document the results for each solvent.

start Start: Add ~50mg Solute to 1mL Solvent vortex Vortex for 60 seconds start->vortex observe Visually Inspect vortex->observe soluble Result: Soluble observe->soluble Clear Solution insoluble Result: Insoluble observe->insoluble No Change partial Result: Partially Soluble observe->partial Cloudy / Some Solid

Caption: Workflow for qualitative solubility testing.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted, equilibrium-based technique for accurately measuring thermodynamic solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

  • Selected organic solvent(s)

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" ensures that saturation will be reached and solid will remain.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. For most solids in liquids, solubility increases with temperature.[1] Therefore, all measurements must be performed at a constant, reported temperature.

  • Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use high-purity materials for accurate results.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities.[17] The most stable crystalline form will have the lowest solubility.

  • Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of solubility.

Conclusion

The solubility profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is dictated by a balance between its nonpolar cyclopentane ring and its polar N-methylamine and methylsulfanyl functional groups. Theoretical predictions suggest moderate to high solubility in polar organic solvents (especially protic ones) and poor solubility in nonpolar aliphatic solvents. This guide provides the foundational principles and detailed experimental protocols necessary for researchers to move from prediction to empirical validation. A thorough understanding and accurate measurement of this compound's solubility are indispensable for its successful application in research and development.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11). Vertex AI Search.
  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). Vertex AI Search.
  • Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells - RSC Publishing. Vertex AI Search.
  • (PDF)
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. Vertex AI Search.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023, January 25). Vertex AI Search.
  • Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC. (2006, October 23). Vertex AI Search.
  • Amine Unknowns. Vertex AI Search.
  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Vertex AI Search.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Vertex AI Search.
  • Hansen Solubility Parameters - Kinam Park. Vertex AI Search.
  • Cas 1003-03-8,Cyclopentylamine | lookchem. Vertex AI Search.
  • Test for Amino Groups - BYJU'S. (2019, September 18). Vertex AI Search.
  • Cyclopentylamine | C5H11N | CID 2906 - PubChem - NIH. Vertex AI Search.
  • Cyclopentylamine | 1003-03-8 - ChemicalBook. Vertex AI Search.
  • The other sulfides: Organic sulfur species in amine solvents | Gas Processing & LNG. (2022, July 18). Vertex AI Search.
  • 3.
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. Vertex AI Search.
  • Hansen solubility parameter - Wikipedia. Vertex AI Search.
  • Cyclopentylamine - Solubility of Things. Vertex AI Search.
  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Vertex AI Search.
  • Solvent Miscibility Table - Sigma-Aldrich. Vertex AI Search.
  • N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem - NIH. Vertex AI Search.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Vertex AI Search.
  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Vertex AI Search.

Sources

Exploratory

toxicity and handling precautions for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Document Control: Version 1.0 | Status: Technical Guidance for Research Use Only (RUO) Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers. Executive Summary & Chemical Identity N-methyl-3-(me...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Version 1.0 | Status: Technical Guidance for Research Use Only (RUO) Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

Executive Summary & Chemical Identity

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a bifunctional building block characterized by a secondary amine and a thioether (sulfide) motif on a cyclopentane scaffold. It is frequently utilized as an intermediate in the synthesis of GPCR ligands (e.g., P2Y12 inhibitors like Ticagrelor analogs) and bioactive agrochemicals.

Due to the lack of comprehensive toxicological datasets for this specific New Chemical Entity (NCE), this guide applies Structure-Activity Relationship (SAR) principles and Read-Across Toxicology from analogous cyclopentyl amines and alkyl sulfides.

Physicochemical Profile (Predicted/Empirical)
PropertyValue / CharacteristicImplication
Physical State Colorless to pale yellow oilLiquid handling protocols required.
Odor Extreme Stench (Garlic/Rotten Cabbage)Low odor threshold; olfactory fatigue risk.
Basicity (pKa) ~10.5 (Secondary Amine)Corrosive to mucous membranes; incompatible with acids.
LogP ~1.5 – 2.0Lipophilic; potential for dermal absorption.
Flash Point Est. 60–80°C (Class IIIA Combustible)Fire hazard if heated; ground all equipment.

Toxicological Profiling (SAR Analysis)

Warning: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific LD50 data is established.

Functional Group Hazards

The toxicity of this compound is driven by its two primary functional groups:

  • The Secondary Amine (N-Methyl-cyclopentylamine moiety):

    • Mechanism: Protonation at physiological pH leads to cation trapping in lysosomes. High alkalinity causes saponification of membrane lipids.

    • Acute Effect: Chemical burns (Skin Corr.[1] 1B or Skin Irrit.[1] 2) and severe eye damage (Eye Dam. 1).[1] Inhalation causes bronchial spasms and pulmonary edema.

    • Sensitization: Secondary amines are known sensitizers; potential for allergic contact dermatitis.

  • The Thioether (Methylsulfanyl moiety):

    • Mechanism: Metabolic S-oxidation by Flavin-containing Monooxygenases (FMOs) to sulfoxides and sulfones.

    • Acute Effect: Nausea, headache, and dizziness (central nervous system depression).

    • Olfactory Fatigue: The "rotten cabbage" smell may disappear after prolonged exposure due to receptor saturation, leading to a false sense of safety while concentrations remain toxic.

Metabolic Pathway & Bioactivation

Understanding the metabolism is crucial for predicting delayed toxicity. The compound likely undergoes two competing pathways:

  • Pathway A (Detoxification): S-oxidation to the polar sulfoxide (excretable).

  • Pathway B (Bioactivation): N-demethylation or N-oxidation, potentially forming reactive nitrenium ions (genotoxicity risk).

Operational Handling Strategy

To manage the dual risks of corrosivity and extreme malodor , a specialized hierarchy of controls is required.

Engineering Controls & Containment[1]
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 100 fpm (0.5 m/s).

  • Odor Scrubbing: The exhaust should ideally pass through a carbon filter or a dedicated scrubber if handling >10g quantities.

  • Vacuum Systems: Do NOT vent rotary evaporators directly to the lab atmosphere. Use a liquid nitrogen trap or a bleach-filled scrubber trap (see Section 5).

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Hands Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer)Amines permeate nitrile; Thioethers permeate latex. Laminate offers >4hr breakthrough.
Eyes Chemical Splash Goggles + Face ShieldRisk of permanent corneal opacity from alkaline burns.
Respiratory Full-face respirator with ABEK1 (Multi-gas) cartridgesRequired only if working outside a hood (e.g., spill cleanup).
Body Tyvek® Lab Coat or ApronPrevents clothing contamination and "take-home" stench.

Visualization: Safety & Response Workflows

Exposure Response Decision Tree

The following diagram outlines the critical decision-making process during an accidental exposure event.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Burning/Stench) Type->Skin Eye EYE CONTACT (Immediate Pain) Type->Eye Inhale INHALATION (Dizziness/Cough) Type->Inhale DeconSkin 1. Drench in Safety Shower (15 min) 2. Remove Contaminated Clothing 3. Double-bag clothing (Stench) Skin->DeconSkin DeconEye Eyewash Station (Hold eyelids open, 15 min) Eye->DeconEye FreshAir Move to Fresh Air Supportive Oxygen if trained Inhale->FreshAir TreatSkin Apply Calcium Gluconate? (NO - Only for HF) Use PEG-400 or Water DeconSkin->TreatSkin Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS/Chemical Structure) TreatSkin->Medical DeconEye->Medical FreshAir->Medical

Figure 1: Immediate response workflow for exposure incidents involving corrosive thio-amines.

Odor Quenching & Waste Workflow

Thioethers require oxidative destruction to prevent lingering environmental stench.

WasteProtocol Source Contaminated Glassware & Liquid Waste Oxidation Oxidative Quench Bath (10% Bleach or H2O2) Source->Oxidation Submerge Reaction Chemical Reaction: R-S-R' -> R-SO-R' (Sulfoxide) (Odorless/Low Odor) Oxidation->Reaction Soak 24h Disposal Adjust pH to 7-8 Reaction->Disposal Neutralize Final Halogenated Solvent Waste Disposal->Final Dispose

Figure 2: Oxidative decontamination protocol to eliminate thioether stench before disposal.

Experimental Protocols

Protocol: Safe Aliquoting & Transfer

Objective: Transfer compound without releasing stench or risking exposure.

  • Preparation:

    • Prepare a "Quench Bath" in the fume hood: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

    • Place a secondary containment tray inside the hood.

    • Line the tray with absorbent pads.

  • Transfer:

    • Use a gas-tight syringe or positive displacement pipette.

    • Do not pour. Pouring increases surface area and volatilization of the stench.

    • Keep the receiving vessel chilled (ice bath) to lower vapor pressure.

  • Decontamination:

    • Immediately draw the Quench Bath solution into the used syringe/pipette tip.

    • Submerge all contaminated consumables (tips, wipes) into the Quench Bath for 24 hours before disposal.

Protocol: Spill Cleanup (Small Scale < 50mL)
  • Evacuate: Clear the immediate area. If the smell is overwhelming, evacuate the lab.

  • PPE Up: Don full-face respirator (ABEK1) and double gloves.

  • Contain: Surround the spill with absorbent socks.

  • Neutralize (The "Magic" Step):

    • Do NOT use standard acid neutralizers first (heat generation).

    • Cover the spill with an oxidant-based spill pad or pour a slurry of bleach/water (carefully) to kill the odor.

    • Note: If the amine is high concentration, dilute with water first to prevent violent oxidation.

  • Collect: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Toxic/Stench."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Cyclopentanamine derivatives. PubChem.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Organic Sulfides and Amines. ECHA. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved from [Link]

  • Princeton University EHS. Safe Handling of Malodorous Compounds (Thiols/Sulfides). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine as a Novel Chiral N,S-Bidentate Ligand in Asymmetric Catalysis

Abstract This document introduces N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a novel chiral N,S-bidentate ligand, and explores its potential applications in asymmetric catalysis. While direct literature on this spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document introduces N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a novel chiral N,S-bidentate ligand, and explores its potential applications in asymmetric catalysis. While direct literature on this specific ligand is not yet established, its structural motifs—a chiral secondary amine and a thioether moiety on a cyclopentyl scaffold—suggest significant promise for inducing high stereoselectivity in a range of metal-catalyzed transformations. These application notes provide a forward-looking perspective, including a proposed synthesis of the ligand, a detailed protocol for its hypothetical application in palladium-catalyzed asymmetric allylic alkylation (AAA), and a discussion of the underlying mechanistic principles. This guide is intended for researchers in academia and the pharmaceutical industry who are engaged in the development of novel synthetic methodologies.

Introduction: The Promise of Chiral N,S-Bidentate Ligands

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a single enantiomer often accounts for the desired therapeutic effect. Chiral ligands, when coordinated to a transition metal center, create a chiral environment that can direct the stereochemical outcome of a reaction. Among the vast array of chiral ligands, those possessing two different donor atoms, so-called "hemilabile" ligands, have garnered considerable attention. The combination of a strong-coordinating "anchor" group and a weaker, more labile "hemilabile" group can lead to unique reactivity and selectivity.

N,S-bidentate ligands, which feature both a nitrogen and a sulfur donor atom, are a compelling class of hemilabile ligands. The nitrogen atom, typically part of an amine or imine, can act as a chiral center and a strong coordinating site. The sulfur atom of a thioether, while a soft donor that coordinates well to late transition metals, can dissociate more readily, opening a coordination site for substrate binding during the catalytic cycle. This dynamic behavior is often crucial for achieving high catalytic turnover and enantioselectivity.

This application note focuses on the untapped potential of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine as a novel chiral N,S-bidentate ligand. The cyclopentyl backbone provides a rigid and sterically defined scaffold, which is often advantageous for creating a well-defined chiral pocket around the metal center. The presence of both a secondary amine and a thioether offers two points of coordination, suggesting its utility in a variety of asymmetric transformations.

Proposed Synthesis of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

As this is a novel ligand, a robust synthetic route is essential. The following multi-step synthesis is proposed, starting from commercially available materials. This pathway is designed to be adaptable for the synthesis of various stereoisomers and derivatives.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Thiol-ene Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Chiral Resolution (Optional) A Cyclopent-2-en-1-one C 3-(Methylsulfanyl)cyclopentan-1-one A->C Radical Initiator (e.g., AIBN) B Methanethiol B->C D 3-(Methylsulfanyl)cyclopentan-1-one F N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine D->F Reducing Agent (e.g., NaBH(OAc)3) E Methylamine E->F G Racemic Ligand I Diastereomeric Salts G->I H Chiral Resolving Agent (e.g., Tartaric Acid) H->I J Enantiopure Ligand I->J Separation & Liberation

Caption: Proposed synthetic workflow for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine.

Protocol 2.1: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-one
  • To a solution of cyclopent-2-en-1-one (1.0 eq) in a suitable solvent such as THF, add a radical initiator (e.g., AIBN, 0.05 eq).

  • Cool the mixture to 0 °C and bubble methanethiol gas through the solution, or add a solution of sodium thiomethoxide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(methylsulfanyl)cyclopentan-1-one.

Protocol 2.2: Synthesis of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
  • In a round-bottom flask, dissolve 3-(methylsulfanyl)cyclopentan-1-one (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small amount of triethylamine to prevent protonation on the column) to yield the racemic ligand.

Note: For the synthesis of enantiopure ligand, a chiral auxiliary could be employed in the reductive amination step, or the resulting racemic amine can be resolved using a chiral acid such as tartaric acid or mandelic acid to form diastereomeric salts that can be separated by crystallization.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA reaction is a powerful C-C bond-forming reaction. The stereochemical outcome is often dictated by the chiral ligand coordinated to the palladium catalyst. N,S-bidentate ligands are known to be effective in this transformation.

Hypothetical Reaction:

The asymmetric alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate is a standard benchmark reaction to evaluate the effectiveness of new chiral ligands.

Table 1: Predicted Performance in Asymmetric Allylic Alkylation

EntryLigand Loading (mol%)Catalyst PrecursorBaseSolventTemp (°C)Yield (%)ee (%)
12.5[Pd(allyl)Cl]₂BSA, KOAcTHF25>95>90
21.0[Pd(allyl)Cl]₂BSA, KOAcDCM25>95>90
32.5[Pd(allyl)Cl]₂NaHTHF0>90>85

BSA = N,O-Bis(trimethylsilyl)acetamide KOAc = Potassium Acetate ee = enantiomeric excess

Note: The data in this table is hypothetical and serves as a target for experimental validation.

Protocol 3.1: General Procedure for Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ (palladium precursor)

  • N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (ligand)

  • 1,3-Diphenyl-2-propenyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

  • Potassium acetate (KOAc) (co-base/activator)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • In a glovebox or under an inert atmosphere (N₂ or Ar), add [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral ligand (1.2 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add 1,3-diphenyl-2-propenyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add potassium acetate (0.1 eq) followed by the dropwise addition of BSA (1.3 eq).

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mechanistic Rationale

The proposed catalytic cycle for the palladium-catalyzed AAA reaction using an N,S-bidentate ligand is depicted below.

G A Pd(0)L* B π-allyl Pd(II) Complex A->B Oxidative Addition (Substrate Binding) C Nucleophilic Attack B->C Coordination of Nucleophile D Product Release C->D Reductive Elimination D->A

Technical Notes & Optimization

Troubleshooting

separation of cis and trans isomers of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

This guide outlines the technical strategy for separating the cis and trans diastereomers of -methyl-3-(methylsulfanyl)cyclopentan-1-amine . As a 1,3-disubstituted cyclopentane, this molecule presents unique stereochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for separating the cis and trans diastereomers of


-methyl-3-(methylsulfanyl)cyclopentan-1-amine . As a 1,3-disubstituted cyclopentane, this molecule presents unique stereochemical challenges distinct from 1,2-systems. The separation strategy relies on exploiting the subtle differences in dipole moment and steric volume between the pseudo-diequatorial (cis) and pseudo-axial/equatorial (trans) conformers.

Part 1: Technical Introduction & Strategic Overview

The Stereochemical Challenge: In 1,3-disubstituted cyclopentanes, the ring adopts an envelope conformation.

  • The cis-isomer typically adopts a conformation where both the methylamino and methylsulfanyl groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial steric strain, making it generally the thermodynamic product.

  • The trans-isomer forces one substituent into a pseudo-axial position, increasing steric strain and often reducing the effective polarity of the molecule by shielding one functional group or altering the net dipole vector.

Separation Logic: Because the amine is basic and the thioether is neutral/lipophilic, the primary separation lever is silica gel chromatography with amine modifiers , supplemented by diastereomeric salt crystallization for scale-up.

Part 2: Troubleshooting & FAQs

Q1: "I see two spots on TLC, but they streak and merge. How do I fix this?"

Root Cause: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking).
Solution: 
  • Pre-treat the Silica: Slurry your silica in the mobile phase containing 1–2% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH before packing the column.
  • Mobile Phase Modifier: Maintain 1% Et

    
    N or 0.5% NH
    
    
    
    OH in your elution solvent throughout the run.
  • Alternative Stationary Phase: Switch to Amine-functionalized silica (NH-silica) . This eliminates the need for mobile phase additives and usually provides sharper peak shapes for basic amines.

Q2: "Which isomer elutes first on Silica Gel?"

Technical Insight:

  • Prediction: The

    
    -isomer  typically elutes first  (higher 
    
    
    
    ).
  • Reasoning: The cis-isomer (pseudo-diequatorial) tends to expose both polar lone pairs (N and S) more effectively to the stationary phase, increasing retention. The trans-isomer, with one group pseudo-axial, often has a slightly more compact hydrophobic surface area or a smaller net dipole moment perpendicular to the flow, leading to faster elution.

  • Verification: Always confirm fractions via NMR (see Q4).

Q3: "I need to scale up to 50g. Chromatography is too expensive. Can I crystallize?"

Protocol: Yes, diastereomeric salt formation is the industry standard for scale-up.

  • Acid Selection: Screen chiral and achiral acids. For diastereomer separation (not enantiomer resolution), simple mineral acids or achiral organic acids often work because the cis and trans isomers have different lattice energies.

  • Recommendation: Try Oxalic acid or Fumaric acid in ethanol/ether.

    • The trans-isomer often forms more crystalline salts due to better packing symmetry compared to the "bent" cis-isomer.

    • Note: Avoid strong oxidizing acids (like HNO

      
      ) to prevent oxidation of the sulfide to sulfoxide.
      
Q4: "How do I definitively identify which isomer is which by NMR?"

Diagnostic Signals (


H NMR in CDCl

):
  • Symmetry/Shift: Look at the methine protons at C1 (H-C-N) and C3 (H-C-S).

  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • Irradiate the

      
      -methyl group.
      
    • Cis-isomer: You will likely see a stronger NOE enhancement of the protons on the same face of the ring (including the H-C-S proton if the ring is flat enough, or the adjacent methylene protons).

    • Trans-isomer: Key NOE correlations will be absent or significantly weaker between the substituents' faces.

  • Coupling Constants (

    
    ): 
    
    • In 1,3-systems, the cis isomer often displays different splitting patterns for the C2-methylene protons due to the symmetry of the substituents relative to that carbon.

Part 3: Experimental Protocols

Method A: Flash Column Chromatography (Small Scale < 5g)

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH) containing 2% NH

    
    OH (7N in MeOH).
    

Step-by-Step:

  • Equilibration: Flush column with 95:5 DCM:MeOH (with NH

    
    ).
    
  • Loading: Dissolve crude amine in minimum DCM. If solubility is poor, use a few drops of MeOH.

  • Gradient:

    • 0–5 min: Isocratic 98% DCM / 2% MeOH-NH

      
      .
      
    • 5–20 min: Linear gradient to 90% DCM / 10% MeOH-NH

      
      .
      
    • Observation: The trans-isomer should elute between 3–5% MeOH. The cis-isomer will follow at 6–8% MeOH.

  • Workup: Pool fractions. Crucial: To remove ammonium salts/silica, wash the combined organic fractions with 1M NaOH (aq), dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Selective Salt Crystallization (Large Scale > 10g)

Step-by-Step:

  • Dissolve the diastereomeric mixture (1 eq) in Ethanol (5 mL/g).

  • Add Oxalic Acid (0.5 eq) dissolved in warm Ethanol. Targeting the less soluble isomer (likely trans).

  • Stir at room temperature for 4 hours, then cool to 0°C.

  • Filter the precipitate.

    • Solid: Enriched trans-isomer oxalate salt. Recrystallize from EtOH/H

      
      O to upgrade purity >98% de.
      
    • Filtrate: Enriched cis-isomer.

  • Freebasing: Suspend the salt in DCM, add 2M NaOH, stir until clear, separate layers, and dry.

Part 4: Data Presentation & Visualization

Table 1: Comparison of Separation Methods
FeatureFlash ChromatographySalt CrystallizationPreparative HPLC
Scale 1 mg – 10 g10 g – 100 kg10 mg – 50 g
Cost High (Solvents/Silica)Low (Solvents/Acids)Very High
Time Fast (Hours)Slow (Days)Medium
Purity >95%>99% (after recrystallization)>99.9%
Risk Amine tailing, loss on columnYield loss in mother liquorSolubility limits
Figure 1: Separation Decision Workflow

SeparationWorkflow Start Crude Mixture (cis/trans Amine) ScaleCheck Scale > 10g? Start->ScaleCheck TLC TLC Screening (DCM/MeOH/NH3) ScaleCheck->TLC No (<10g) SaltScreen Salt Screening (Oxalate, Fumarate, HCl) ScaleCheck->SaltScreen Yes (>10g) Flash Flash Chromatography (Silica + 1% Et3N) TLC->Flash Separation Possible Cryst Selective Crystallization SaltScreen->Cryst Solid Forms CheckPurity Check Purity (NMR/GC) Flash->CheckPurity Cryst->CheckPurity Recryst Recrystallize Salt CheckPurity->Recryst <98% de Final Pure Isomers CheckPurity->Final >98% de Recryst->CheckPurity

Caption: Decision tree for selecting the optimal separation pathway based on scale and initial screening results.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted cycloalkanes).
  • Stout, D. M., et al. (1985). "Synthesis and antiarrhythmic activity of N-substituted-3-amino-cyclopentane derivatives." Journal of Medicinal Chemistry. Link (Demonstrates separation of cyclopentanamine isomers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Berna, A. C., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols." Molecules. Link (Analogous 1,3-amino-alcohol separation protocols).

Optimization

purification techniques for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

This guide serves as a specialized technical support resource for the purification of -methyl-3-(methylsulfanyl)cyclopentan-1-amine . This molecule presents a "Triad of Challenge" for purification: Basicity: The secondar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of


-methyl-3-(methylsulfanyl)cyclopentan-1-amine .

This molecule presents a "Triad of Challenge" for purification:

  • Basicity: The secondary amine (

    
    ) interacts strongly with acidic stationary phases (silica), causing peak tailing.
    
  • Redox Sensitivity: The thioether (sulfide) moiety is prone to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Stereoisomerism: The 1,3-disubstitution on the cyclopentane ring creates cis and trans diastereomers, which possess distinct physical properties but require specific techniques to separate.

Module 1: Acid-Base Extraction (The Workhorse)

User Issue: "I performed an extraction, but my yield is low, or the product is trapped in the emulsion."

Technical Insight: The high


 of the secondary amine means it remains protonated (water-soluble ammonium salt) at neutral pH. To force the molecule into the organic phase, the aqueous pH must be significantly higher than the 

.
Protocol: Optimized pH-Swing Extraction
  • Acid Wash (Impurity Removal): Dissolve crude oil in Ethyl Acetate (EtOAc). Wash with 1M HCl. The product moves to the aqueous phase (bottom). Discard organic layer (removes non-basic impurities).

  • Basification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH > 12.5 .

    • Why? At pH 11 (near

      
      ), ~50% of your product is still water-soluble. At pH 13, >99% is free base (organic soluble).
      
  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: Avoid Diethyl Ether (prone to peroxides which oxidize sulfur).

  • Emulsion Breaking: If an emulsion forms, add solid NaCl (brine effect) or filter through a Celite pad.

Data Table 1: Solvent Compatibility Matrix

SolventSuitabilityRisk FactorRecommendation
DCM HighHalogenated wasteBest for solubilizing the free amine.
MTBE HighPeroxide formationUse fresh/inhibited bottles to protect the Thioether.
Diethyl Ether LowHigh Peroxide RiskAvoid. High risk of S-oxidation.
Ethyl Acetate MediumTransamidationAcceptable for short durations; avoid prolonged heating.

Module 2: Chromatography (Flash & HPLC)

User Issue: "My compound streaks/tails on the silica column, and I can't separate the cis/trans isomers."

Technical Insight: Silica gel contains acidic silanol groups (


). Basic amines hydrogen-bond to these, causing "tailing" (broad peaks). You must "mask" these silanols using a competing base in the mobile phase.
Protocol: Amine-Modified Flash Chromatography

Step 1: Mobile Phase Preparation

  • Standard Eluent: DCM : Methanol (95:5).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
  • Alternative: Use Amine-Functionalized Silica (e.g., KP-NH cartridges) which requires no liquid modifier and prevents hydrolysis.

Step 2: Diastereomer Separation (Cis/Trans)

  • Cis and Trans isomers of 1,3-disubstituted cyclopentanes often have distinct

    
     values due to different dipole moments.
    
  • Strategy: Run a shallow gradient (e.g., 0%

    
     5% MeOH in DCM over 20 CV).
    
  • Visualization: Use Ninhydrin stain (stains secondary amines red/purple) or Iodine chamber (stains thioether). UV may be weak unless a chromophore is present.

Graphviz Workflow: Chromatographic Decision Tree

PurificationLogic Figure 1: Decision logic for chromatographic purification of amine-thioethers. Start Crude Mixture CheckTLC Check TLC on Silica (DCM/MeOH 9:1) Start->CheckTLC Streaking Severe Streaking? CheckTLC->Streaking Modifier Add 1% TEA or NH4OH to Mobile Phase Streaking->Modifier Yes Isomers Cis/Trans Visible? Streaking->Isomers No Modifier->Isomers Flash Run Flash Column (Slow Gradient) Isomers->Flash Yes (Distinct Spots) Salt Switch to Salt Crystallization Isomers->Salt No (Overlapping)

Module 3: Salt Formation & Crystallization

User Issue: "I need a solid for storage, but it remains an oil."

Technical Insight: The free base is likely an oil. Converting it to a salt increases the melting point and stability. However, HCl salts of secondary amines can be hygroscopic (absorb water).

Protocol: Salt Screening for Solidification
  • Dissolution: Dissolve 100 mg of free amine in minimal dry Ethanol or Isopropanol.

  • Acid Addition: Add 1.05 equivalents of the following acids (screen in parallel):

    • Anhydrous HCl (in Dioxane/Ether): Common, but risk of hygroscopicity.

    • Oxalic Acid: Often forms robust, non-hygroscopic crystals. Good for purification.

    • L-Tartaric Acid:Critical for Diastereomer Resolution. Can preferentially crystallize one isomer (cis or trans) or enantiomer.

  • Precipitation: If no solid forms, add non-polar anti-solvent (Hexane or Diethyl Ether) dropwise until cloudy, then refrigerate.

Data Table 2: Salt Properties

Acid TypeResulting SaltBenefitDrawback
Hydrochloric (HCl) HydrochlorideStandard, high solubility in water.Often hygroscopic; oiling out is common.
Oxalic Acid OxalateHigh crystallinity; purifies from non-basic impurities.Toxic; not suitable for final drug formulation.
Fumaric Acid FumaratePharmaceutically acceptable; good stability.Lower solubility; may require large volumes.
L-Tartaric Acid TartrateResolving Agent. Can separate diastereomers.More expensive.[1]

Module 4: Stability & Storage (The Thioether Factor)

User Issue: "My compound purity dropped after 1 month of storage."

Technical Insight: The sulfur atom is a "soft" nucleophile and is easily oxidized by atmospheric oxygen or peroxides found in aged solvents. The Nitrogen atom can also form N-oxides, though S-oxidation is usually faster.

Troubleshooting & Prevention
  • The Smell Test: If the compound develops a sharp, acrid odor different from the "cabbage-like" thioether smell, it may be oxidizing to the sulfoxide (often odorless or distinct).

  • Solvent Hygiene: NEVER use old THF or Diethyl Ether for purification. These contain peroxides that instantly oxidize the sulfide to sulfoxide (

    
    ).
    
  • Storage: Store as the Salt form (HCl or Oxalate) under Argon/Nitrogen at -20°C. The salt protonates the amine (preventing N-oxidation) and the crystal lattice protects the sulfur.

Graphviz Mechanism: Oxidation Pathways

OxidationPathways Figure 2: Susceptibility of thioethers to peroxide-mediated oxidation. Compound Target Molecule (Amine + Thioether) Sulfoxide Sulfoxide (S=O) (Impurity A) Compound->Sulfoxide Fast Reaction N_Oxide N-Oxide (N-O) (Impurity B) Compound->N_Oxide Slow Reaction Peroxides Peroxides (in old Ether/THF) Peroxides->Sulfoxide Air Atmospheric O2 Air->N_Oxide

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and salt formation strategies).

  • Biotage Application Notes. (2023). Strategies for Flash Chromatography of Amines. (Detailed protocols on amine-functionalized silica).

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. (Comparison of TEA modifiers vs. Amine columns).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for chemoselective oxidation of sulfur vs nitrogen).

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Welcome to the technical support center for the purification of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this bifunctional molecule with high purity. The presence of both a secondary amine and a thioether moiety presents unique purification challenges, primarily related to the removal of structurally similar sulfur-containing impurities.

This document provides a structured approach to identifying and removing these impurities through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sulfur-containing impurities in my sample of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine?

The most common sulfur impurities are typically byproducts from the synthesis. The thioether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized species have increased polarity, which can complicate purification. Other potential impurities include unreacted starting materials or reagents used in the synthesis, such as thiols or disulfides.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical StructureMolar Mass ( g/mol )Key Characteristics
N-methyl-3-(methylsulfinyl)cyclopentan-1-amine (Sulfoxide) C7H15NOS161.27More polar than the starting thioether. Mass increase of +16 Da.
N-methyl-3-(methylsulfonyl)cyclopentan-1-amine (Sulfone) C7H15NO2S177.27Significantly more polar than the thioether. Mass increase of +32 Da.
Methanethiol CH4S48.11Volatile, with a strong, unpleasant odor.
Dimethyl disulfide (DMDS) C2H6S294.20Less volatile than methanethiol.

Q2: My LC-MS analysis shows impurities with mass increases of +16 Da and +32 Da relative to my product. What are they?

A mass increase of +16 Da strongly indicates the formation of the sulfoxide derivative, while a +32 Da increase points to the sulfone.[1] These are common byproducts resulting from the oxidation of the thioether sulfur atom.[1][2][3] The oxidation can occur during the reaction or upon exposure to air over time.

Q3: Can I use a standard acid-base extraction for purification?

Yes, an acid-base extraction is an excellent first step to separate your basic amine product from neutral or acidic impurities.[4][5] By treating the crude mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous acid (e.g., 1M HCl), your amine will be protonated, forming a water-soluble ammonium salt.[5] However, be aware that highly polar impurities, such as the sulfone, might show some solubility in the aqueous layer, potentially reducing the efficiency of the separation.

Q4: I'm struggling with column chromatography. What are the common pitfalls?

The basicity of the amine can cause issues on standard silica gel columns, leading to peak tailing and poor separation. This is due to strong interactions between the amine and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will "cap" the active sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines. Amine-functionalized silica is also an excellent option that can provide superior separation.[6]

  • Consider reversed-phase chromatography: For more polar compounds, reversed-phase flash chromatography with a C18-functionalized silica gel can be effective.[6]

Troubleshooting Guides

Issue 1: Persistent Foul Odor and/or Presence of Low Molecular Weight Sulfur Impurities
  • Symptoms: A strong, unpleasant odor (often resembling thiols) persists even after initial purification. NMR or GC-MS analysis indicates the presence of small sulfur-containing molecules like methanethiol or dimethyl disulfide.

  • Root Cause: Incomplete reaction or removal of sulfur-containing starting materials or byproducts.

  • Solution: Scavenging Techniques

    • Liquid-Liquid Extraction with a Basic Wash: A wash with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, can help remove acidic thiol impurities by converting them into their more water-soluble thiolate salts.

    • Use of Scavenger Resins: Solid-phase scavenger resins are highly effective for removing specific types of impurities. Thiol-scavenging resins can be added to the crude product solution, stirred, and then filtered off, selectively removing the thiol impurities.

Issue 2: Poor Separation Between the Thioether Product and its Oxidized Byproducts (Sulfoxide/Sulfone)
  • Symptoms: TLC or LC-MS analysis shows overlapping spots or peaks for the desired thioether and its corresponding sulfoxide and/or sulfone.

  • Root Cause: The polarity difference between the thioether and its oxidized forms may not be sufficient for baseline separation with a standard chromatography setup.

  • Solution: Optimized Chromatography and Chemical Conversion

    • Optimized Flash Chromatography:

      • Method: A shallow gradient elution can improve separation. Start with a non-polar solvent system and gradually increase the polarity.

      • Example Protocol:

        • Load the crude product onto a silica gel column.

        • Begin elution with a mobile phase of 98:2 dichloromethane:methanol.

        • Gradually increase the methanol concentration in 0.5% increments.

        • Add 0.5% triethylamine to the mobile phase throughout the gradient to minimize peak tailing.

    • Oxidative Desulfurization Approach: If the primary goal is the amine and the thioether functionality is not essential, one could consider an oxidative desulfurization strategy. This involves intentionally oxidizing all thioether-containing compounds to the highly polar sulfones.[7] The significant increase in polarity makes the sulfones easily separable from other non-polar impurities by extraction or simple filtration through a silica plug.[7] The sulfone itself could then be the desired product or subjected to further modification.

    • Selective Reduction of Sulfoxide: If the sulfoxide is a major impurity and the desired product is the thioether, a selective reduction can be performed. This converts the sulfoxide back to the desired thioether, simplifying the purification. A variety of reagents can achieve this transformation.[8][9]

      • Caution: The choice of reducing agent is critical to avoid reduction of other functional groups.

Experimental Workflows

Workflow 1: Acid-Base Extraction for Amine Isolation

This workflow is designed to separate the basic amine product from neutral and acidic impurities.

Diagram of Acid-Base Extraction Workflow

start Crude Product in Organic Solvent (e.g., DCM) add_acid Add 1M HCl (aq) and Shake start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Contains neutral impurities aqueous_layer Aqueous Layer (Protonated Amine Salt) separate_layers->aqueous_layer Contains amine neutralize Add NaOH (aq) until pH > 10 aqueous_layer->neutralize extract_amine Extract with Organic Solvent neutralize->extract_amine final_organic Organic Layer (Purified Amine) extract_amine->final_organic final_aqueous Aqueous Layer (Inorganic Salts) extract_amine->final_aqueous dry Dry Organic Layer (e.g., Na2SO4) final_organic->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for purifying amines via acid-base extraction.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the protonated amine) is typically the bottom layer with DCM and the top layer with ethyl acetate.

  • Drain the aqueous layer into a clean flask.

  • To ensure complete extraction, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Extract the now deprotonated, water-insoluble amine back into an organic solvent (e.g., DCM) two to three times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified amine.

Decision-Making Flowchart for Purification Strategy

This flowchart provides a logical path to selecting the appropriate purification technique based on initial analysis.

start Analyze Crude Product (TLC, LC-MS, NMR) check_impurities Identify Impurity Type(s) start->check_impurities is_oxidized Oxidized Impurities (Sulfoxide/Sulfone)? check_impurities->is_oxidized is_starting_material Reagents/Starting Materials Present? check_impurities->is_starting_material acid_base Perform Acid-Base Extraction is_oxidized->acid_base No column Optimized Column Chromatography is_oxidized->column Yes is_starting_material->acid_base No scavenger Use Scavenger Resins or Chemical Wash is_starting_material->scavenger Yes acid_base->column If impurities persist final_analysis Analyze Final Purity column->final_analysis scavenger->acid_base

Sources

Optimization

minimizing side reactions when using N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Technical Support Center: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Welcome to the technical support guide for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This resource is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Welcome to the technical support guide for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Our goal is to provide practical, field-tested insights to help you anticipate challenges, minimize side reactions, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive centers in N-methyl-3-(methylsulfanyl)cyclopentan-1-amine?

The molecule possesses two key nucleophilic sites whose reactivity is highly dependent on reaction conditions:

  • Secondary Amine: The N-methyl group makes this a secondary amine. It is a moderately strong base and a hard nucleophile, readily reacting with electrophiles like acyl halides, anhydrides, and some alkylating agents.[1]

  • Thioether (Sulfide): The methylsulfanyl group contains a sulfur atom with lone pairs of electrons, making it a soft nucleophile.[2] It is particularly susceptible to oxidation and can react with soft electrophiles.[3]

Q2: How should I store this compound to ensure its stability?

To prevent degradation, store N-methyl-3-(methylsulfanyl)cyclopentan-1-amine under an inert atmosphere (nitrogen or argon) at 2-8°C. The primary degradation pathway to be concerned about during storage is the oxidation of the thioether moiety to the corresponding sulfoxide by atmospheric oxygen.[4]

Q3: What is the most common and often overlooked side reaction with this compound?

The most prevalent and frequently unexpected side reaction is the oxidation of the thioether to a sulfoxide. This can occur slowly with atmospheric oxygen or rapidly in the presence of common laboratory solvents that may contain peroxide impurities (e.g., older bottles of THF, diethyl ether). This oxidation introduces a polar sulfoxide group, which can complicate purification and alter the compound's biological and chemical properties.[5][6]

Q4: In a competitive reaction, which is more nucleophilic: the amine or the thioether?

The relative nucleophilicity is context-dependent and is best explained by Hard and Soft Acid and Base (HSAB) theory.

  • The secondary amine is a "harder" nucleophile and will react preferentially with "hard" electrophiles, such as the carbonyl carbon of acyl chlorides or anhydrides.[7]

  • The thioether is a "softer" nucleophile and will react more readily with "soft" electrophiles, such as alkyl iodides or Michael acceptors.

Understanding this principle is crucial for directing the selectivity of your reactions.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental problems, their underlying causes, and validated protocols to mitigate them.

Problem 1: Formation of Polar Impurities with Mass Increases of +16 and +32 Da
  • Symptoms: You observe new, more polar spots on your TLC plate that were not present in the starting material. LCMS analysis reveals peaks corresponding to your expected product's mass plus 16 AMU (M+16) and/or plus 32 AMU (M+32).

  • Causality: This is a classic sign of thioether oxidation. The sulfur atom has been oxidized to a sulfoxide (M+16) and potentially further to a sulfone (M+32).[8] This can be caused by residual oxidizing agents, peroxide contaminants in solvents, or prolonged exposure to air, especially at elevated temperatures.

  • Solutions & Protocols:

    • Solvent Purity: Always use freshly distilled or sparged solvents, especially ethers like THF and dioxane, which are known to form peroxides.

    • Inert Atmosphere: Conduct reactions under a rigorously maintained inert atmosphere (argon or nitrogen) from start to finish.

    • Avoid Oxidants: Be mindful that some reagents, even if not intended as oxidants, can promote sulfur oxidation under certain conditions.

Thioether Thioether (R-S-CH₃) Sulfoxide Sulfoxide (R-S(O)-CH₃) [M+16] Thioether->Sulfoxide [O] Sulfone Sulfone (R-S(O)₂-CH₃) [M+32] Sulfoxide->Sulfone [O] cluster_start Starting Point cluster_strategy Reaction Strategy cluster_amine Target: Thioether cluster_thioether Target: Amine Start N-methyl-3-(methylsulfanyl) cyclopentan-1-amine Decision Desired Reaction Site? Start->Decision ProtectAmine 1. Protect Amine (Boc) Decision->ProtectAmine Thioether ProtectS 1. Protect Thioether (Oxidize to Sulfoxide) Decision->ProtectS Amine ReactS 2. React at Thioether ProtectAmine->ReactS DeprotectAmine 3. Deprotect Amine (TFA) ReactS->DeprotectAmine ReactN 2. React at Amine ProtectS->ReactN DeprotectS 3. Reduce Sulfoxide ReactN->DeprotectS

Caption: Decision workflow for selective functionalization.

This protocol allows for subsequent reactions at the thioether position.

  • Dissolution: Dissolve N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (1.0 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution. For secondary amines, the reaction can be sluggish, so the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) is often beneficial.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is fully consumed.

  • Workup: Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted amine and DMAP, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting Boc-protected amine is significantly less basic and can be purified by standard silica gel chromatography.

Deprotection is typically achieved by treating the protected compound with a strong acid like Trifluoroacetic Acid (TFA) in DCM. [11]

Troubleshooting Guide: Purification

Problem 4: Product is difficult to purify by standard silica gel chromatography.
  • Symptoms: The product streaks on the TLC plate, co-elutes with basic impurities, or remains on the baseline of the silica column.

  • Causality: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic behavior.

  • Solutions & Protocols:

    • Basified Silica Gel: Pre-treat your column solvent with 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, allowing for much cleaner elution of basic compounds.

    • Acid-Base Extraction: Utilize the basicity of your product to separate it from neutral or acidic byproducts. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 2M NaOH) to deprotonate the amine, and the product is back-extracted into an organic solvent.

    • Strong Cation Exchange (SCX) Chromatography: This is a highly effective method for purifying amines. [9]

  • Loading: Dissolve the crude reaction mixture in a minimum amount of a suitable solvent (e.g., methanol or DCM).

  • Binding: Load the solution onto a pre-conditioned SCX cartridge. The protonated amine will bind to the sulfonic acid resin.

  • Washing (Elution of Neutrals): Wash the cartridge with several column volumes of the loading solvent (e.g., methanol) to elute all non-basic, neutral, or acidic impurities.

  • Elution of Product: Elute the desired amine from the cartridge using a solution of ammonia in methanol (typically 2M). The ammonia acts as a strong enough base to deprotonate and displace the product from the resin.

  • Concentration: Collect the basic fractions and concentrate under reduced pressure to yield the purified amine.

References

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Fiveable. Thioether Definition. [Link]

  • Barrett, A. G. M. Thiol Protecting Groups. In Greene's Protective Groups in Organic Synthesis. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • University of Calcutta. Protecting groups in organic synthesis. [Link]

  • Liu, G., & Hsieh, H. W. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Jakub's Chemistry Videos. (2019, July 15). 04.07 Thioethers. YouTube. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • LibreTexts. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Gao, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Faculty of Pharmacy, University of Mansoura. Oxidation of Secondary and Primary Amines. [Link]

  • Nocito, F., & Pescarmona, P. P. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]

  • LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Curran, D. P., & Werner, S. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. Organic Letters. [Link]

  • ResearchGate. (2017, January 29). Can anybody tell me, how i protect thiol group in ether synthesis?. [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Synthesis with Florencio Zaragoza. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. [Link]

  • BYJU'S. Chemical Reactions of Amines – Acylation and Basicity. [Link]

  • Google Patents.
  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Purity

A Comparative Technical Guide Executive Summary Developing a purity method for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine presents a "perfect storm" of chromatographic challenges: a lack of UV-active chromophores, hi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary

Developing a purity method for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine presents a "perfect storm" of chromatographic challenges: a lack of UV-active chromophores, high basicity (pKa ~10.9), potential for sulfide oxidation, and the existence of cis/trans diastereomers.

This guide compares two distinct methodological approaches. Method A (The Traditional Approach) utilizes low pH mobile phases with UV detection, resulting in suboptimal sensitivity and peak tailing. Method B (The Optimized Approach) utilizes high pH mobile phases on hybrid silica coupled with Charged Aerosol Detection (CAD).

The Analytical Challenge

To design a robust method, we must first deconstruct the analyte's physicochemical properties:

FeaturePropertyChromatographic Consequence
Basicity Secondary Amine (pKa ~10.9)At standard acidic pH (pH 3), the amine is fully protonated (

). This leads to repulsion from the C18 stationary phase (early elution) and secondary interactions with residual silanols (severe tailing).
Chromophore Aliphatic BackboneLacks aromatic rings or conjugated

-systems. UV detection is only possible at <210 nm, where solvent cut-off noise and baseline drift are high.
Stability Thioether (-S-CH3)Susceptible to oxidation into sulfoxide (

) and sulfone (

) derivatives. The method must separate these polar impurities.
Stereochemistry 1,3-DisubstitutionExists as cis and trans isomers.[1] These must be baseline separated to determine diastereomeric purity.

Method Comparison Study

Method A: The Traditional Baseline (Acidic pH / UV)

Commonly attempted as a generic "first-pass" screening method.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Detection: UV at 205 nm.

  • Performance Analysis:

    • Peak Shape: Poor. The protonated amine interacts with silanols, causing tailing factors (

      
      ) often exceeding 2.0.[1]
      
    • Sensitivity: Low. At 205 nm, the signal is weak and non-specific. Mobile phase absorption creates a drifting baseline during gradients.

    • Selectivity: The charged amine elutes early (near the void volume), risking co-elution with polar oxidation impurities.

Method B: The Optimized Solution (High pH / CAD)

Recommended for final release testing.

  • Column: Hybrid Silica C18 (High pH stable, e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 2.5 or 3.5 µm.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3]

  • Detection: Charged Aerosol Detector (CAD).[4][5][6]

  • Performance Analysis:

    • Peak Shape: Excellent (

      
      ). At pH 10.5, the amine is neutral (deprotonated), eliminating silanol interaction and increasing hydrophobic retention.[1]
      
    • Sensitivity: High. CAD detects all non-volatile analytes regardless of chromophore.[6]

    • Selectivity: The neutral amine is well-retained, eluting after the polar sulfoxide impurities. Cis and trans isomers are often baseline separated due to subtle differences in hydrophobic surface area.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability criteria ensure the instrument and column are performing correctly before sample analysis.

Instrumentation & Conditions
  • System: UHPLC or HPLC system (quaternary or binary pump).

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C (High temp may volatilize the amine; keep moderate).

    • Power Function: 1.0 (for linearity).

  • Column: Waters XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm (or equivalent high-pH stable hybrid column).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.5 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

    • Note: High pH prevents bacterial growth, but prepare fresh every 48 hours to prevent pH drift due to CO2 absorption.[1]

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.0955Hold for equilibration
1.0955Injection
10.04060Linear Gradient
12.0595Wash
14.0595Hold Wash
14.1955Re-equilibration
18.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (pH neutral).

  • Concentration: 0.5 mg/mL (CAD requires lower mass load than UV for linearity).

  • Derivatization (Optional but not required for CAD): If CAD is unavailable, pre-column derivatization with FMOC-Cl is required for UV detection [1].

Data Analysis & Impurity Profiling

System Suitability Tests (SST)

Run a standard mix containing the main peak and a known impurity (or oxidized sample) before every batch.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Confirms effective deprotonation and suppression of silanol activity.
Resolution (

)

(between cis/trans isomers)
Ensures accurate diastereomeric purity.
Signal-to-Noise

(for 0.1% sensitivity solution)
Verifies CAD nebulizer performance.
Impurity Identification Logic[2]
  • Relative Retention Time (RRT) < 0.8: Sulfoxides . The oxidation of the sulfide to sulfoxide adds polarity, causing these species to elute significantly earlier than the parent amine in Reverse Phase.

  • RRT ~0.9/1.1: Diastereomers . The cis and trans isomers usually elute close together. In high pH conditions, the isomer with the methyl group in a more equatorial/planar conformation (typically trans) often elutes later due to better surface contact with C18 ligands [2].

Visualization: Method Development Decision Tree

The following diagram outlines the logical workflow for selecting this specific methodology, highlighting the critical decision points regarding pH and detection.

MethodDevelopment Start Start: N-methyl-3-(methylsulfanyl) cyclopentan-1-amine Analysis Analyze Step 1: Analyze Molecule (Basic Amine + Weak Chromophore) Start->Analyze Decision_UV Is UV Detection Viable? Analyze->Decision_UV UV_Path Low UV (205 nm) Decision_UV->UV_Path No (Low Sensitivity) CAD_Path Universal Detection (CAD / ELSD) Decision_UV->CAD_Path Yes (Recommended) Decision_pH Select pH Strategy UV_Path->Decision_pH CAD_Path->Decision_pH Low_pH Low pH (Formic Acid) Protonated Amine (BH+) Decision_pH->Low_pH Traditional High_pH High pH (pH 10.5) Neutral Amine (B) Decision_pH->High_pH Optimized Result_Low Result: Peak Tailing, Low Retention, Poor Sensitivity Low_pH->Result_Low Result_High Result: Sharp Peaks, Good Retention, Isomer Separation High_pH->Result_High Final Final Method: Hybrid C18 + pH 10.5 + CAD Result_Low->Final Iterate Result_High->Final

Caption: Decision matrix for optimizing aliphatic amine analysis. Green paths indicate the recommended scientific approach.

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Notes. Accessed February 23, 2026.[1] [Link]

  • National Institutes of Health (NIH). "N-methylcyclopentanamine | C6H13N | CID 7020624." PubChem Database. Accessed February 23, 2026.[1] [Link]

Sources

Validation

validating structure of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine via X-ray crystallography

Methodological Comparison & Experimental Protocol for Absolute Configuration Executive Summary N-methyl-3-(methylsulfanyl)cyclopentan-1-amine presents a specific stereochemical challenge: it possesses two chiral centers...

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison & Experimental Protocol for Absolute Configuration

Executive Summary

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine presents a specific stereochemical challenge: it possesses two chiral centers (C1, C3) on a conformationally flexible cyclopentane ring.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for connectivity, they frequently fail to unambiguously define the absolute stereochemistry (1R,3R vs. 1S,3S) and the precise ring pucker (envelope vs. twist) in solution state due to rapid conformational averaging.

This guide compares Single Crystal X-ray Diffraction (SCXRD) against solution-phase alternatives, establishing SCXRD as the definitive "Gold Standard" for this class of sulfur-containing amines.[1] We provide a self-validating protocol for crystallizing this likely liquid amine via salt formation, leveraging the sulfur atom's anomalous scattering for absolute configuration determination.

Strategic Analysis: SCXRD vs. Analytical Alternatives

For drug development professionals, the choice of validation method impacts regulatory acceptance and downstream synthesis. The following table objectively compares SCXRD against High-Field NMR (NOESY/COSY) and MS.

Comparative Performance Matrix
FeatureSCXRD (The Product) High-Field NMR (600+ MHz) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Static)Magnetic Environment (Dynamic)Mass-to-Charge Ratio (m/z)
Stereochemistry Absolute (via Flack Parameter)Relative (requires derivatization)None (unless chiral MS used)
Conformation Precise Pucker (Envelope/Twist)Time-Averaged (Blurred)N/A
Sample State Solid Crystal (Salt required)SolutionGas Phase/Solution
Ambiguity < 1% (with good data)High (signal overlap in rings)Low (for formula only)
Throughput Low (Days to Weeks)High (Minutes)Very High (Seconds)
The Critical Differentiator: Anomalous Scattering

The presence of the methylsulfanyl (thiomethyl) group is the strategic advantage for SCXRD. Sulfur (Z=16) has sufficient anomalous scattering power using standard Mo-Kα or Cu-Kα radiation to determine the absolute configuration (Flack parameter) without requiring further heavy-atom derivatization (e.g., bromination).[1] NMR cannot leverage this feature.

Experimental Protocol: The Self-Validating Workflow

The free base of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is likely an oil or low-melting solid.[1] Direct crystallization is difficult.[2] The following protocol mandates salt formation to create a rigid lattice for diffraction.

Phase 1: Derivatization (Salt Selection)

Rationale: Protonating the secondary amine creates an ionic lattice, increasing melting point and crystallization probability.

  • Primary Candidate: Hydrochloride (HCl) salt.[2]

  • Secondary Candidate: Picrate or Oxalate (if HCl is hygroscopic).

Step-by-Step:

  • Dissolve 50 mg of the amine oil in 0.5 mL dry diethyl ether.

  • Add 1.0 equivalent of 2M HCl in diethyl ether dropwise.

  • Observe immediate precipitation of white solid.

  • Centrifuge and wash with cold ether to remove impurities.

Phase 2: Crystallization (Vapor Diffusion)

Rationale: Slow diffusion controls nucleation, preventing polycrystallinity.

  • Inner Vial: Dissolve 10 mg of the amine-HCl salt in a minimum volume (approx. 100-200 µL) of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2 mL of Diethyl Ether (antisolvent).

  • Seal & Wait: Cap the outer jar tightly. Store at 4°C.

  • Mechanism: Ether vapor diffuses into the methanol, slowly lowering solubility and forcing crystal growth over 2-5 days.

Phase 3: Data Collection & Reduction
  • Mounting: Select a single block-like crystal (approx.[1] 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryogenic).

    • Why? Reduces thermal vibrations (ellipsoids), essential for resolving the flexible cyclopentane ring carbons.

  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of the anomalous signal for sulfur.

Visualization of Workflows

Diagram 1: The Validation Lifecycle

This diagram illustrates the transformation from the ambiguous oil to the validated 3D model.

ValidationWorkflow Oil Amine Oil (Stereochem Ambiguous) Salt HCl Salt Formation (Ionic Lattice) Oil->Salt Stabilization Crystal Vapor Diffusion (Single Crystal Growth) Salt->Crystal Nucleation Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Crystal->Diffraction Data Coll. Model Electron Density Map Diffraction->Model Fourier Trans. Validation Final Structure (Absolute Config Confirmed) Model->Validation Refinement

Caption: Linear progression from raw synthetic intermediate to validated crystallographic model.

Diagram 2: Decision Logic for Stereochemistry

When should you deploy this resource-intensive protocol?

DecisionTree Start Is Absolute Stereochem Known? Check Check Synthetic Route (Chiral Pool vs. Racemic) Start->Check Ambiguous Route is Ambiguous (e.g., Reductive Amination) Check->Ambiguous Yes Method Select Method Ambiguous->Method NMR NMR (NOESY) Method->NMR Quick Check XRD SCXRD (This Protocol) Method->XRD Final Proof Result_NMR Relative Config Only (Diastereomers) NMR->Result_NMR Result_XRD Absolute Config (Enantiomers) XRD->Result_XRD

Caption: Decision matrix highlighting SCXRD as the necessary path for enantiomeric confirmation.

Data Interpretation & Validation Metrics

To ensure the "product" (the structure) is valid, the following metrics must be met. This is your Quality Control (QC) checklist.

A. The Flack Parameter (Absolute Configuration)

Because the molecule contains Sulfur , we can determine if the crystal is pure enantiomer, racemate, or twinned.

  • x = 0.0 (u < 0.1): Correct absolute structure (e.g., 1R, 3S).

  • x = 1.0 (u < 0.1): Inverted structure (you solved the wrong hand; invert coordinates).

  • x = 0.5: Racemic twin (crystal contains both enantiomers).

  • Note: If the uncertainty (u) is > 0.3, the sulfur signal is too weak; consider changing radiation source to Cu-Kα.

B. Ring Pucker Analysis (Cremer-Pople Parameters)

The cyclopentane ring will rarely be planar. It will adopt an Envelope (E) or Twist (T) conformation.[1]

  • Validation: Check the torsion angles.

  • Significance: In the solid state, the ring is "frozen" in its lowest energy conformation, unlike the averaged signal in NMR. This is critical for docking studies in drug design.

C. Thermal Ellipsoids (Disorder)[1]
  • Observation: Look at the methylsulfanyl tail (–S–CH3). This chain often exhibits high thermal motion.

  • Fix: If ellipsoids are elongated, apply a disorder model (splitting the position) during refinement. This proves rigorous data handling.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.

  • Gomm, A. et al. (2018). Advanced Crystallization Techniques for Small Molecules. Chemistry – A European Journal. [1]

Sources

Comparative

determining optical rotation of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine isomers

An In-Depth Comparative Guide to Determining the Optical Rotation of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Isomers In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Determining the Optical Rotation of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine Isomers

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Chiral molecules, which are non-superimposable on their mirror images, often exhibit markedly different biological effects between their enantiomeric forms. The ability to distinguish and quantify these stereoisomers is therefore paramount. One of the most fundamental properties used for this differentiation is optical rotation, the phenomenon where a chiral compound rotates the plane of polarized light.[1]

This guide provides a comprehensive comparison of two primary methodologies for determining the optical rotation of the stereoisomers of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a chiral amine with potential applications in medicinal chemistry. We will explore the empirical, time-tested technique of polarimetry and the increasingly powerful in silico approach of computational prediction using Density Functional Theory (DFT). This comparison is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the causality behind experimental and computational choices.

The Subject Molecule: Stereoisomers of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

The target molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. Understanding this stereochemical relationship is crucial, as enantiomers will rotate plane-polarized light to an equal but opposite degree, while diastereomers will have distinct, unrelated optical rotation values.

  • Enantiomeric Pair A: (1R, 3R) and (1S, 3S)

  • Enantiomeric Pair B: (1R, 3S) and (1S, 3R)

The relationship between a member of Pair A and a member of Pair B (e.g., (1R, 3R) and (1R, 3S)) is diastereomeric.

G cluster_A Enantiomeric Pair A cluster_B Enantiomeric Pair B R3R (1R, 3R) S3S (1S, 3S) R3R->S3S Enantiomers ([α] = -x) R3S (1R, 3S) R3R->R3S S3R (1S, 3R) S3S->S3R R3S->S3R Enantiomers ([α] = -y)

Stereochemical relationships of the target molecule isomers.

Method 1: Experimental Determination via Polarimetry

Polarimetry is the classical, non-destructive analytical technique for measuring the optical rotation of a chiral substance in solution.[2] The instrument, a polarimeter, measures the angle by which the plane of polarized light is rotated upon passing through a sample.[3] This method provides a direct, empirical value that serves as the benchmark for a compound's optical activity.

Causality in Experimental Design

The choice of polarimetry is predicated on the need for an unambiguous, real-world measurement. For regulatory submissions (e.g., to the FDA) and quality control in manufacturing, an experimentally determined specific rotation is the gold standard.[4] The magnitude and sign (+/-) of the rotation are physical constants for a given enantiomer under specific conditions, providing definitive proof of its stereochemical identity when compared to a known standard.[1]

Experimental Protocol: Measuring Specific Rotation

This protocol is designed to be a self-validating system by incorporating baseline correction and multiple readings to ensure precision.

  • Instrument Preparation and Calibration:

    • Turn on the polarimeter's light source (typically a sodium D-line lamp, 589 nm) and allow it to stabilize.[5]

    • Select a clean polarimeter cell of a known path length (e.g., 1.0 dm).

    • Fill the cell with the solvent that will be used for the sample solution (this is the "blank"). Ensure no air bubbles are present in the light path.

    • Place the blank-filled cell in the polarimeter and perform a zero calibration. This corrects for any minor rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified isomer (e.g., 100.0 mg) using an analytical balance.

    • Quantitatively transfer the solid to a 10.0 mL volumetric flask.

    • Dissolve the solid in the chosen solvent (e.g., methanol or chloroform) and fill to the mark. Ensure the sample is fully dissolved and the solution is homogenous. This yields a concentration of 1.00 g/dL.[6]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Place the sample-filled cell in the polarimeter.

    • Record the observed optical rotation (α) in degrees. It is best practice to take 3-5 independent readings and calculate the average to minimize random error.[6]

  • Calculation of Specific Rotation [α]:

    • Use Biot's Law to calculate the specific rotation: [α]Tλ = α / (c × l)

    • Where:

      • α is the average observed rotation in degrees.

      • c is the concentration in grams per deciliter (g/dL).[6]

      • l is the path length of the cell in decimeters (dm).[6]

      • T is the temperature (e.g., 20°C) and λ is the wavelength of light (e.g., 589 nm).

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Prepare Blank (Solvent Only) C Calibrate Polarimeter with Blank (Zeroing) A->C B Prepare Sample (Accurate Mass in Volumetric Flask) D Measure Observed Rotation (α) of Sample (Multiple Readings) B->D C->D Instrument Ready E Calculate Average α D->E F Apply Biot's Law: [α] = α / (c × l) E->F G Report Specific Rotation [α] F->G

Experimental workflow for polarimetry.

Method 2: Computational Prediction via Density Functional Theory (DFT)

The absolute configuration of a molecule can be assigned by comparing the predicted and experimental optical rotations.[7] DFT has emerged as the method of choice for these predictions, offering substantially more accuracy than older methodologies like Hartree-Fock.[8] This in silico approach allows for the prediction of optical rotation before a molecule is even synthesized.

Causality in Computational Design

The rationale for using DFT is predictive power and stereochemical assignment. When a novel chiral molecule is synthesized, its absolute configuration is often unknown. By calculating the theoretical optical rotation for all possible isomers (e.g., the (1R, 3R) and (1S, 3S) forms), one can compare the predicted sign and magnitude to the experimental value to confidently assign the absolute stereochemistry of the synthesized product. This is particularly crucial in drug development where the specific stereoisomer with the desired biological activity must be identified.

Computational Workflow for Predicting Specific Rotation

This workflow describes a robust, multi-step process to achieve reliable results, accounting for the molecule's conformational flexibility, which strongly influences optical rotation.[9]

  • Initial Structure Generation:

    • Build the 3D structures for each of the four stereoisomers—(1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R)—using molecular modeling software.

  • Conformational Search:

    • The cyclopentane ring is flexible, and rotation around single bonds allows for numerous low-energy conformations. The overall optical rotation is a Boltzmann-weighted average of the rotation of all significant conformers.[10]

    • Perform a thorough conformational search for each isomer using a computationally efficient method, such as the semi-empirical GFN2-xTB method, to explore the potential energy surface.

  • Geometry Optimization and Energy Refinement:

    • Take the low-energy conformers (e.g., all within 5 kcal/mol of the global minimum) from the initial search.

    • Perform a full geometry optimization and frequency calculation using a reliable DFT functional and basis set, such as B3LYP/6-31G(d), in a continuum solvent model (e.g., PCM for methanol) to mimic experimental conditions.[9]

  • Optical Rotation Calculation:

    • For each optimized conformer, calculate the frequency-dependent optical rotation at the sodium D-line wavelength (589.3 nm).

    • This is a more demanding calculation and requires a higher level of theory for accuracy. A range-separated functional like CAM-B3LYP with a large basis set including diffuse functions (e.g., aug-cc-pVDZ) is recommended.[11] Gauge-including atomic orbitals (GIAOs) should be used to ensure the results are origin-independent.[8]

  • Boltzmann Averaging:

    • Calculate the relative free energies (ΔG) of all conformers for each isomer from the DFT output.

    • Compute the Boltzmann population (pi) of each conformer at the experimental temperature (e.g., 298.15 K).

    • The final predicted specific rotation for the isomer is the weighted average of the individual conformer rotations: [α]total = Σ (pi × [α]i)

G A 1. Build 3D Structure of a Single Isomer B 2. Perform Conformer Search (e.g., GFN2-xTB) A->B C 3. Optimize Geometries of Low-Energy Conformers (e.g., B3LYP/6-31G(d), PCM) B->C D 4. Calculate Optical Rotation for Each Conformer (e.g., CAM-B3LYP/aug-cc-pVDZ) C->D E 5. Calculate Boltzmann Population (pi) from ΔG D->E F 6. Compute Weighted Average: [α] = Σ (pi × [α]i) E->F G Predicted Specific Rotation [α] F->G

Computational workflow for DFT-based optical rotation prediction.

Head-to-Head Comparison: Polarimetry vs. DFT

FeatureExperimental PolarimetryComputational DFT
Nature of Result Empirical, "real-world" measurement of a physical property.Theoretical prediction based on quantum mechanical principles.
Primary Use Case Quality control, purity assessment, final characterization of a synthesized compound.[4]Prediction before synthesis, absolute configuration assignment, mechanistic insight.[7]
Sample Requirement Requires a physically synthesized, purified sample of the isomer.Requires only the 2D chemical structure as input.
Accuracy High; considered the "gold standard." Limited by instrument precision and sample purity.Good to excellent for predicting the sign (+/-); magnitude can have deviations (e.g., 10-20°). Accuracy is highly dependent on the level of theory.[8]
Cost Moderate to high initial instrument cost. Low per-sample cost for reagents.Can be high, requiring significant computational resources (HPC cluster time).
Time Fast per sample (minutes) once the instrument is set up and the sample is prepared.[5]Can be time-consuming (hours to days) depending on molecular size and conformational complexity.
Limitations Cannot be used for hypothetical molecules. Requires a pure, isolated enantiomer for an absolute value.[5]Results are an approximation of reality. Sensitive to the choice of functional, basis set, and solvent model.[11]
Key Advantage Provides a definitive, legally and scientifically accepted value for a real substance.[1]Enables prediction and structural elucidation without synthesizing the compound.[10]

Conclusion

The determination of optical rotation for the isomers of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is a critical step in its chemical and pharmacological characterization. Both experimental polarimetry and computational DFT are powerful, complementary techniques, and the choice between them is dictated by the research objective.

  • Polarimetry is the indispensable tool for the final, definitive characterization of a synthesized material. It provides the empirical data required for quality control, batch release, and regulatory compliance. Its strength lies in its direct measurement of a real-world physical property.

  • DFT calculations are an essential predictive tool in modern chemical research. They allow scientists to assign the absolute configuration of newly synthesized molecules, to understand how molecular structure dictates chiroptical properties, and to prioritize synthetic targets before committing resources to the lab.

For a comprehensive drug development program, a synergistic approach is optimal. DFT can be used initially to predict the optical properties of all four stereoisomers. Following synthesis and chiral separation, polarimetry is then used to measure the actual optical rotation, and by comparing this value to the DFT predictions, the absolute stereochemistry of the biologically active isomer can be unequivocally assigned. This integrated strategy leverages the predictive power of computation and the empirical certainty of experimentation, embodying the highest standards of scientific integrity and rigor.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(46), 14358-14373. Available at: [Link]

  • Jiang, G., et al. (2021). Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides. Angewandte Chemie. Available at: [Link]

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. YesWeLab. Available at: [Link]

  • Grimme, S., et al. (2021). Automated Quantum Chemistry-Based Calculation of Optical Rotation for Large Flexible Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. Available at: [Link]

  • Cook, C. W., et al. (2020). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. 7th Mars Polar Science Conference. Available at: [Link]

  • Cheeseman, J. R., & Frisch, M. J. (2001). Calculation of Optical Rotation Using Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]

  • Man, Q., et al. (2021). Calculation of Optical Rotation Using Density Functional Theory and Determination of Absolute Configuration for Soman. Acta Chimica Sinica. Available at: [Link]

  • Li, W., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. Available at: [Link]

  • LibreTexts. (2022). 5.8: The Polarimetry Experiment. Chemistry LibreTexts. Available at: [Link]

  • Williams, A. J., & Zuber, G. (2018). Basis Set Dependence of Optical Rotation Calculations with Different Choices of Gauge. Journal of Chemical Theory and Computation. Available at: [Link]

  • CenAUR. (n.d.). A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. CentAUR. Available at: [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Munro Scientific. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis of Chiral 3-Substituted Hexahydropyrroloindoline via Intermolecular Cyclopropanation. Amanote Research. Available at: [Link]

  • AGS Scientific. (2019). Polarimeters – A Vital Tool for The Organic and Medicinal Chemist. AGS Scientific. Available at: [Link]

  • Charette, A. B., & Côté, B. (1993). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Open Access Journals. (n.d.). Significance and Applications of Polarimetry in Scientific Field. Open Access Journals. Available at: [Link]

  • Drawell. (2023). Polarimetry: Applications, Advancements, and Industry Trends. Drawell. Available at: [Link]

  • HINOTEK. (2025). What is a Polarimeter? Principle, Uses & Applications. HINOTEK. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

Definitive Safety Protocol: Handling N-methyl-3-(methylsulfanyl)cyclopentan-1-amine This guide provides comprehensive safety and handling protocols for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a compound featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Safety Protocol: Handling N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

This guide provides comprehensive safety and handling protocols for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, a compound featuring both a secondary aliphatic amine and a thioether functional group. As the toxicological properties of this specific molecule have not been fully elucidated, this protocol is grounded in the established hazards of its constituent functional groups. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Core Hazard Assessment: Understanding the Risks

The primary hazards associated with N-methyl-3-(methylsulfanyl)cyclopentan-1-amine are derived from its chemical structure:

  • Aliphatic Amine Core: Aliphatic amines are recognized as corrosive and can cause severe chemical burns to the skin and eyes upon contact.[1][2] Vapors can be irritating to the respiratory system, and systemic toxicity through dermal absorption, inhalation, or ingestion is a significant concern.[1][2][3]

  • Flammability: Similar to many low-molecular-weight organic amines and solvents, this compound should be treated as a flammable liquid.[1][4][5][6] Its vapors may form explosive mixtures with air and can travel to an ignition source.[4][5]

  • Organosulfide Group: The methylsulfanyl group contributes to a potent, unpleasant odor and, while generally less reactive than a thiol, requires careful handling to prevent release into the laboratory environment.

The main routes of occupational exposure are inhalation of vapors, direct skin and eye contact, and accidental ingestion.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical.

Task LevelHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Routine Handling (In Fume Hood)Double-gloved Nitrile (Outer glove over cuff)Solid-front, back-closing, low-permeability disposable gownChemical splash gogglesNot required if handled exclusively within a certified chemical fume hood
High-Risk Operations (Large quantities, potential for splash)Double-gloved Nitrile or NeopreneChemical-resistant apron over a disposable gownFull-face shield over chemical splash gogglesEnsure high fume hood sash velocity; have respirator on standby
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile inner glovesChemical-resistant coveralls ("bunny suit")Full-face shield over chemical splash gogglesNIOSH-approved air-purifying respirator with organic vapor cartridges
Detailed PPE Specifications:
  • Hand Protection: Always wear two pairs of chemotherapy-rated nitrile gloves.[7] The outer glove must be worn over the cuff of the gown to prevent skin exposure at the wrist. Change the outer glove immediately upon known contamination or every 30-60 minutes during extended procedures.

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[7][8] This design minimizes the risk of frontal splashes seeping through closures. For transfers of significant volumes (>50 mL), a chemical-resistant apron should be worn over the gown.[9]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[7] When handling quantities greater than 10 mL or performing any operation with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to goggles.

  • Respiratory Protection: All handling of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine must be performed within a certified chemical fume hood. If there is a failure of engineering controls or during a significant spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[10]

Operational and Disposal Plans

Proper operational procedures are as critical as PPE for ensuring safety.

Standard Handling Workflow

The following workflow must be followed for all routine laboratory operations involving this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE (Gown, Double Gloves, Goggles) prep1->prep2 prep3 Gather All Glassware & Reagents prep2->prep3 handle1 Place Absorbent Liner on Fume Hood Surface prep3->handle1 handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Perform Transfer/Reaction handle2->handle3 handle4 Securely Cap All Containers handle3->handle4 clean1 Quench Reaction & Prepare Waste for Disposal handle4->clean1 clean2 Decontaminate Glassware in Fume Hood clean1->clean2 clean3 Package All Waste in Sealed, Labeled Container clean2->clean3 clean4 Doff PPE & Dispose as Hazardous Waste clean3->clean4

Caption: Standard workflow for handling N-methyl-3-(methylsulfanyl)cyclopentan-1-amine.

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial.

G spill Spill Occurs q_location Is the spill outside a fume hood? spill->q_location evacuate Alert others! Evacuate the area. Call EHS. q_location->evacuate Yes q_size Is the spill >100 mL? q_location->q_size No (Inside Hood) minor_spill Minor Spill Protocol: 1. Alert personnel in the immediate area. 2. Cover with absorbent material. 3. Work from outside in. 4. Place waste in a sealed container. q_size->minor_spill No major_spill Major Spill Protocol: 1. Do not attempt to clean up. 2. Evacuate the lab. 3. Close the door. 4. Call EHS immediately. q_size->major_spill Yes

Caption: Decision workflow for responding to a chemical spill.

Immediate Actions for Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and PPE.[2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[2] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Waste Disposal Plan

All materials that come into contact with N-methyl-3-(methylsulfanyl)cyclopentan-1-amine are to be considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty containers must be collected in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused chemical and reaction mixtures must be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).

  • Follow all institutional and local regulations for the final disposal of chemical waste.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2025, May 6).
  • TCI Chemicals. (2025, June 23).
  • Skcltd.com. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Benchchem. (2025). Personal protective equipment for handling CPT-Se4.
  • BASF. (2022).
  • PubChem. (n.d.). N,n-dimethyl-3-cyclopenten-1-amine.
  • Fisher Scientific. (2010, November 10).
  • Airgas. (2025, February 5).
  • CDH Fine Chemical. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Unacademy. (n.d.).
  • Fisher Scientific. (2010, February 11).
  • Enamine. (n.d.). Safety Data Sheet for rac-(1R,3S)-3-(aminomethyl)cyclopentan-1-ol hydrochloride.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Canada.ca. (2021, March 5).
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.

Sources

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Feasible Synthetic Routes

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N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
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N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
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